4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a derivative of 3,4-dihydroxybenzaldehyde, a naturally occurring phenolic compound. This derivative is characterized by the presence of a 3,4-dichlorobenzyl protecting group on the 4-hydroxyl group of the benzaldehyde structure. The introduction of protecting groups, such as the 3,4-dichlorobenzyl group, is a common strategy in organic synthesis to temporarily mask the reactivity of specific functional groups. This selective protection allows for controlled modifications at other reactive sites within the molecule. []
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula . It features a benzaldehyde group substituted with a 3,4-dichlorobenzyl ether moiety. This compound is recognized for its unique structural properties and is utilized in various chemical and industrial applications, particularly in organic synthesis and medicinal chemistry.
The compound is classified as a benzaldehyde derivative and can be sourced from chemical suppliers specializing in organic compounds. Its CAS number is 66742-56-1, which aids in its identification in chemical databases. The presence of chlorine atoms in its structure enhances its reactivity and potential biological activity, making it a subject of interest in both academic and industrial research.
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The process is generally carried out under heating conditions to promote the formation of the ether bond.
In industrial settings, the production may utilize automated systems to optimize yield and purity, employing techniques like continuous flow reactors.
The molecular structure of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde can be represented by its InChI key: VKFMJDBKJPGVPM-UHFFFAOYSA-N
. The compound contains a benzene ring with an aldehyde functional group and an ether linkage to a dichlorobenzyl group.
InChI=1S/C14H10Cl2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde can undergo several types of chemical reactions:
The mechanism of action for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde involves its interaction with biological targets at the molecular level. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter protein function and affect various biochemical pathways. This property makes it valuable in research settings for probing enzyme activity and protein interactions.
The physical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde include:
The chemical properties are characterized by:
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
This compound's versatility makes it an important subject of study across various fields within chemistry and biology.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0